molecular formula C6H2Cl2O B135835 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 138435-01-5

1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one

Cat. No. B135835
M. Wt: 160.98 g/mol
InChI Key: DGMXKQZHRROTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one, also known as tetrachloroethylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a strong odor and is highly volatile. This compound is used as a solvent in various laboratory experiments and is also used in the production of certain chemicals.

Mechanism Of Action

The mechanism of action of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is not fully understood. However, it is known to act as a central nervous system depressant, causing sedation and anesthesia. It is also believed to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has been shown to have a number of biochemical and physiological effects. It has been found to have a toxic effect on the liver and kidneys, and can also cause damage to the respiratory system. Prolonged exposure to this compound can lead to neurological symptoms, such as dizziness, headaches, and confusion.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one in laboratory experiments is its high solubility in water and organic solvents. This makes it an ideal solvent for the extraction of natural products and the synthesis of organic compounds. However, this compound is highly toxic and can pose a risk to laboratory workers if not handled properly.

Future Directions

There are several future directions for the research and development of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one. One area of research is the development of safer and more environmentally friendly solvents for use in laboratory experiments. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production processes.
Conclusion:
In conclusion, 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is a widely used chemical compound in scientific research. It has a range of applications in organic synthesis and natural product extraction. However, this compound is highly toxic and poses a risk to laboratory workers if not handled properly. Further research is needed to develop safer and more environmentally friendly solvents for use in laboratory experiments.

Synthesis Methods

The synthesis of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one can be achieved through several methods. One of the most commonly used methods is the reaction between hexachlorocyclopentadiene and ethylene oxide. This reaction produces a mixture of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-onethylene and hexachlorobutadiene, which can be separated through distillation.

Scientific Research Applications

1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has a wide range of applications in scientific research. It is commonly used as a solvent in the extraction of natural products, such as plant extracts and essential oils. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

138435-01-5

Product Name

1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one

Molecular Formula

C6H2Cl2O

Molecular Weight

160.98 g/mol

IUPAC Name

1,3-dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one

InChI

InChI=1S/C6H2Cl2O/c7-4-1-3-2-6(3,8)5(4)9/h1-2H

InChI Key

DGMXKQZHRROTFQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C2(C1=C2)Cl)Cl

Canonical SMILES

C1=C(C(=O)C2(C1=C2)Cl)Cl

synonyms

Bicyclo[3.1.0]hexa-3,5-dien-2-one, 1,3-dichloro- (9CI)

Origin of Product

United States

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